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molecular formula C22H17N3O2 B8551927 1-trityl-1,2,4-triazole-3-carboxylic acid

1-trityl-1,2,4-triazole-3-carboxylic acid

Cat. No. B8551927
M. Wt: 355.4 g/mol
InChI Key: KXRTUKKKBSPDRD-UHFFFAOYSA-N
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Patent
US07915267B2

Procedure details

By a method similar to that in Reference Example 15 and using, instead of ethyl 1H-1,2,4-triazol-3-ylacetate, methyl 1-(triphenylmethyl)-1H-1,2,4-triazole-3-carboxylate obtained in Reference Example 34, the title compound was obtained as a white powder (2.82 g, 98%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
98%

Identifiers

REACTION_CXSMILES
N1C=NC(CC(OCC)=O)=N1.[C:12]1([C:18]([C:34]2[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=2)([C:28]2[CH:33]=[CH:32][CH:31]=[CH:30][CH:29]=2)[N:19]2[CH:23]=[N:22][C:21]([C:24]([O:26]C)=[O:25])=[N:20]2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>>[C:34]1([C:18]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)([C:28]2[CH:29]=[CH:30][CH:31]=[CH:32][CH:33]=2)[N:19]2[CH:23]=[N:22][C:21]([C:24]([OH:26])=[O:25])=[N:20]2)[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=C(N=C1)CC(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1N=C(N=C1)C(=O)OC)(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Reference Example 34

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(N1N=C(N=C1)C(=O)O)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 2.82 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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